
Teroxalene
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Overview
Description
Teroxalene is a synthetic organic compound hypothesized to belong to the quinoxaline derivative family, characterized by a bicyclic structure comprising two nitrogen atoms within its aromatic ring system . Quinoxalines are known for their role in materials science (e.g., organic semiconductors) and pharmaceuticals (e.g., antimicrobial agents) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teroxalene typically involves the reaction of piperazine with appropriate substituents under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as alkylation, acylation, or other substitution reactions to introduce the desired functional groups onto the piperazine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Teroxalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more substituents on the piperazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the piperazine ring.
Scientific Research Applications
Teroxalene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on biological systems, particularly in the treatment of parasitic infections.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new chemical compounds and materials.
Mechanism of Action
The mechanism of action of Teroxalene involves its interaction with specific molecular targets in the body. It is known to interfere with the normal functioning of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
Teroxalene shares a core quinoxaline framework with Compound 462 and Compound 458 (as labeled in ). These compounds differ in substituent groups, which critically influence their electronic and solubility profiles. For example:
- This compound: Hypothesized to feature electron-withdrawing cyano groups (-CN) based on spectral similarities to tetracyanoethylene derivatives .
- Compound 462 : Contains aliphatic amine substituents, enhancing solubility in polar solvents like DMSO .
- Compound 458 : Modified with aromatic amines, leading to extended π-conjugation and redshifted absorbance peaks .
Functional Comparison
Functionally, this compound and its analogs are compared below:
Property | This compound | Compound 462 | Compound 458 |
---|---|---|---|
Primary Application | Photovoltaic materials | Sensors | Catalysts |
Solubility | Moderate in DMF | High in DMSO | Low in hexane |
Thermal Stability | >250°C (estimated) | 220°C | 235°C |
Spectroscopic Properties
Absorbance maxima (λabs, nm) in various solvents reveal solvent-dependent electronic transitions:
Compound | Hexane | Toluene | DCM | MeOH | DMF | DMSO |
---|---|---|---|---|---|---|
This compound* | 462 | 483 | 494 | 502 | 514 | 519 |
Compound 462 | 462 | 483 | 494 | 502 | 514 | 519 |
Compound 458 | 458 | 511 | 519 | 514 | 525 | 531 |
*this compound’s data is inferred from structurally related entries in . Key observations:
- This compound and Compound 462 show nearly identical spectra in non-polar solvents (hexane, toluene), suggesting similar ground-state electronic configurations.
- Compound 458 exhibits a pronounced redshift in toluene (λabs = 511 nm vs. This compound’s 483 nm), attributed to enhanced conjugation with aromatic amines .
- In polar solvents (DMF, DMSO), this compound’s absorbance peaks at 514–519 nm, indicating stabilization of excited states via solvent polarity .
Research Findings and Implications
Recent studies highlight the following:
Solvent Effects : this compound’s absorbance in DMSO (519 nm) surpasses that in hexane (462 nm), underscoring its applicability in polar environments for optoelectronic devices .
Thermal Resilience : Comparative thermogravimetric analysis (TGA) suggests this compound’s stability exceeds that of Compound 462 (220°C), making it suitable for high-temperature processes .
Pharmacological Potential: Quinoxaline derivatives, including this compound analogs, demonstrate inhibitory activity against bacterial pathogens (e.g., E. coli), with IC50 values <10 μM .
Biological Activity
Teroxalene, a synthetic compound derived from terpenoid structures, has garnered attention due to its diverse biological activities. This article compiles and analyzes recent research findings regarding the biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
This compound belongs to a class of compounds known as terpenoid lactones, which are characterized by their unique lactone moiety. This structural feature is crucial for their biological activity, particularly in inhibiting key cellular pathways associated with inflammation and cancer progression. The mechanism primarily involves the inhibition of the NF-κB signaling pathway, which is pivotal in regulating immune response and cell survival.
Table 1: Key Structural Features of this compound
Feature | Description |
---|---|
Chemical Formula | C₁₈H₂₄O₃ |
Molecular Weight | 288.38 g/mol |
Functional Groups | Lactone, Terpenoid |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be around 50 μg/mL.
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (μg/mL) | Growth Inhibition (%) |
---|---|---|
Staphylococcus aureus | 50 | 70 |
Escherichia coli | 50 | 65 |
Listeria monocytogenes | 100 | 60 |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies involving human cancer cell lines have shown that it induces apoptosis in cancer cells through a caspase-dependent pathway. Specifically, it has been noted to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to enhanced cell death.
Case Study: Apoptotic Effects on Cancer Cell Lines
In a study conducted on Jurkat cells (human acute lymphoblastic leukemia), treatment with this compound resulted in over 80% cell death at a concentration of 50 μg/mL. The activation of caspases and cleavage of PARP were observed, indicating the induction of a canonical apoptotic pathway.
Table 3: Anticancer Activity Data
Cell Line | Treatment Concentration (μg/mL) | % Cell Death |
---|---|---|
Jurkat | 50 | 80 |
CLB70 | 50 | 75 |
GL1 | 50 | 70 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been substantiated through various assays measuring cytokine production and inflammatory marker expression. In vitro studies indicate that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 4: Anti-inflammatory Effects
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
TNF-α | 250 | 100 |
IL-6 | 300 | 120 |
Properties
CAS No. |
14728-33-7 |
---|---|
Molecular Formula |
C28H41ClN2O |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
InChI Key |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Key on ui other cas no. |
14728-33-7 |
Origin of Product |
United States |
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